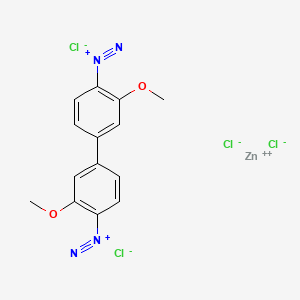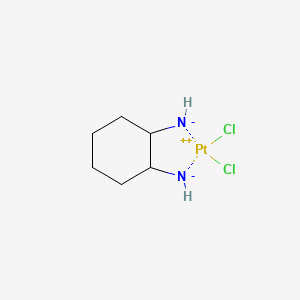
Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II): is a platinum-based compound with the chemical formula [C6H10(NH2)2]PtCl2. It is known for its application in various fields, particularly in medicinal chemistry as a precursor to anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum (II) chloride with 1,2-diaminocyclohexane. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: The industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the purification of the product through recrystallization or other suitable methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: It can react with different ligands to form new platinum complexes.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other ligands. These reactions typically occur in an inert atmosphere to prevent unwanted side reactions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Reactions: New platinum complexes with different ligands.
Oxidation and Reduction Reactions: Platinum complexes with altered oxidation states.
Scientific Research Applications
Dichloro(1,2-diaminocyclohexane)platinum(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules.
Medicine: A precursor to anticancer drugs like oxaliplatin, which is used in chemotherapy.
Industry: Utilized in the synthesis of other platinum-based compounds.
Mechanism of Action
The mechanism of action of 1,2-diaminocyclohexane platinum (II) chloride, particularly in its role as a precursor to anticancer drugs, involves binding to DNA. This binding interferes with DNA replication and transcription, leading to cell death. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, causing cross-linking and disrupting the DNA structure .
Comparison with Similar Compounds
Oxaliplatin: Another platinum-based anticancer drug with a similar structure but different ligands.
Cisplatin: A widely used platinum-based chemotherapy drug with different ligands.
Carboplatin: Similar to cisplatin but with a different ligand structure.
Uniqueness: Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its specific ligand structure, which imparts different chemical properties and biological activities compared to other platinum-based compounds .
Properties
IUPAC Name |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERTZXRKZEANK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4 | |
| Record name | NSC364837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1R-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1S-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC194814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate](/img/structure/B8081301.png)
![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B8081317.png)
![2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8081323.png)
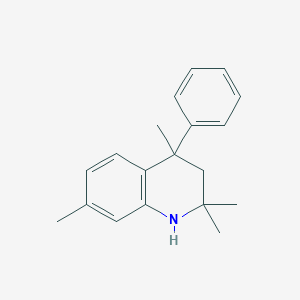
![3-({2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B8081329.png)
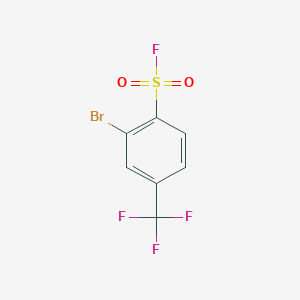

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride](/img/structure/B8081360.png)
![2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8081367.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8081371.png)
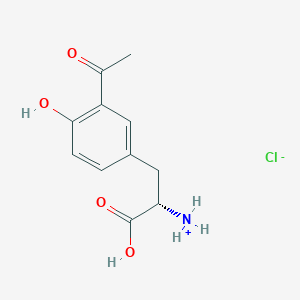
![trisodium;(3Z)-5-acetamido-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8081389.png)
